Product packaging for HDM201(Cat. No.:)

HDM201

Cat. No.: B1191771
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing the TP53-MDM2 Regulatory Axis as a Therapeutic Target in Oncology

The tumor suppressor protein p53 is a pivotal transcription factor often referred to as the "guardian of the genome" due to its critical role in regulating cellular processes such as DNA repair, cell cycle progression, apoptosis, angiogenesis, and senescence jbr-pub.org.cnbiomedres.us. Its activity is essential for preventing cancer onset and progression jbr-pub.org.cn. Under normal physiological conditions, p53 levels are maintained at a low equilibrium primarily through the action of its master negative regulator, Mouse Double Minute 2 homolog (MDM2) jbr-pub.org.cnbiomedres.usfrontiersin.org.

MDM2 functions as an E3 ubiquitin ligase, mediating the ubiquitination and subsequent proteasomal degradation of p53, thereby inhibiting its transcriptional activity jbr-pub.org.cnbiomedres.usfrontiersin.orgnih.gov. This creates a negative feedback loop where p53 transcriptionally activates MDM2 expression, which in turn leads to p53 degradation, ensuring tight control over p53 levels in healthy cells jbr-pub.org.cnbiomedres.us. However, in a significant proportion of human cancers, the TP53 gene itself is either mutated or deleted, or the function of wild-type p53 is compromised by the overexpression or amplification of MDM2 jbr-pub.org.cnbiomedres.usfrontiersin.orgnih.govaacrjournals.org. MDM2 overexpression is observed in various cancers, including approximately 20% of sarcomas and 15% of breast cancers frontiersin.org. Furthermore, MDM4 (also known as HDMX), a homolog of MDM2, can bind to p53 and inhibit its transcriptional activity; the MDM2-MDM4 heterodimer can even ubiquitinate p53 more efficiently than MDM2 homodimers frontiersin.org. Given the critical role of p53 in tumor suppression, restoring its wild-type function presents an attractive therapeutic strategy for cancer treatment jbr-pub.org.cnbiomedres.usfrontiersin.orgresearchgate.netoup.com.

Overview of Small Molecule Inhibitors in p53 Pathway Reactivation Strategies

Strategies for reactivating the p53 pathway depend on the specific TP53 status of the tumor. For tumors with mutant p53, drug development often focuses on small molecules that can restore the wild-type conformation of the dysfunctional p53 protein, such as PRIMA-1MET/APR-246 researchgate.netoup.comnih.gov. Conversely, for cancers retaining wild-type p53, the primary therapeutic approach involves designing small molecules that release p53 from its negative regulators, MDM2 and MDM4 biomedres.usfrontiersin.orgoup.comnih.govingentaconnect.com.

The discovery of Nutlins, such as Nutlin-3a, marked a significant milestone as the first class of selective and potent small-molecule MDM2 inhibitors biomedres.usfrontiersin.orgnih.gov. These compounds established the proof-of-concept for pharmacologically reactivating p53 by antagonizing MDM2 biomedres.usfrontiersin.orgnih.gov. The mechanism of action for these inhibitors involves binding to the p53-binding domain of MDM2, thereby disrupting the interaction between p53 and MDM2. This disruption prevents the proteasomal degradation of p53, leading to its stabilization, accumulation, and subsequent activation of p53-dependent downstream pathways, resulting in cell cycle arrest and apoptosis biomedres.use3s-conferences.org. It is crucial to note that MDM2 inhibitors are primarily effective in a p53 wild-type context biomedres.us.

Introduction of HDM201 (Siremadlin/NVP-HDM201) as a p53-MDM2 Interaction Antagonist

This compound, also known as Siremadlin (B612089) or NVP-HDM201, is a novel, orally bioavailable, potent, and highly selective small molecule inhibitor designed to antagonize the p53-MDM2 protein-protein interaction e3s-conferences.orgmedchemexpress.comchemietek.comaacrjournals.orgnih.govcancer.govpnas.org. Structurally, this compound is characterized as an imidazolopyrrolidinone analogue medchemexpress.compnas.org.

Its high potency is evidenced by its picomolar binding affinity to human MDM2 protein, with a Ki value of 0.21 nM chemietek.com. Furthermore, this compound demonstrates remarkable selectivity, exhibiting over 10,000-fold selectivity against MDM4 protein (Ki = 3300 nM) chemietek.com. By disrupting the MDM2-p53 interaction, this compound effectively prevents the ubiquitin-mediated degradation of p53, leading to the stabilization of p53 and the subsequent activation of its tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis, specifically in p53 wild-type tumor cells e3s-conferences.orgmedchemexpress.comchemietek.comaacrjournals.orgcancer.govmdpi.com.

Preclinical studies have demonstrated the single-agent activity of this compound, showing tumor growth inhibition and regression in various p53 wild-type tumor models, including SJSA-1 tumor-bearing rats aacrjournals.orgmedchemexpress.comchemietek.comaacrjournals.orgnih.gov. Research findings indicate that the dosing regimen of this compound can influence its molecular mechanism of action; continuous exposure tends to induce p21 and delayed apoptosis, while high-dose pulses are associated with a rapid and dramatic induction of p53-dependent PUMA expression and apoptosis aacrjournals.orgmedchemexpress.com. This compound has also been shown to reverse ABCB1-mediated multidrug resistance in vitro by interacting with ABCB1 and blocking its function, thereby increasing the sensitivity of ABCB1-overexpressing cells to chemotherapeutic drugs like colchicine (B1669291) and doxorubicin (B1662922) aacrjournals.org. Given its promising preclinical profile, this compound has advanced into Phase 1 clinical trials for patients with advanced wild-type TP53 solid tumors and acute leukemias medchemexpress.comchemietek.comaacrjournals.orgnih.govlarvol.comashpublications.org.

Table 1: Key Binding and Selectivity Data for this compound

Target ProteinBinding Affinity (Ki)SelectivityReference
Human MDM20.21 nMPotent chemietek.com
MDM43300 nM>10000 fold chemietek.com

Table 2: Preclinical Efficacy of this compound in SJSA-1 Tumor Model (Rats)

Dosing RegimenTumor Regression (after 3 days)Tumor Regression (after 9 days)Relapse (within 14 days after stopping treatment)Reference
Daily 5 mg/kg55%Complete50% aacrjournals.org
Single 27 mg/kg (pulse)82%Not specifiedNot specified aacrjournals.org

Properties

Molecular Formula

C18H20N2O3

Appearance

Solid powder

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Hdm201

Direct Inhibition of p53-MDM2 Protein-Protein Interaction

HDM201 functions as a direct inhibitor of the protein-protein interaction between p53 and MDM2, a crucial step in its mechanism of action.

Specificity and Binding Affinity Profile of this compound for MDM2 (e.g., vs. MDM4)

This compound is characterized by its high potency and remarkable selectivity for MDM2. It binds to the MDM2 protein with an affinity constant in the picomolar range, specifically reported as a Ki value of 0.21 nM guidetopharmacology.orgmrc.ac.ukmdpi.com. This high affinity underscores its effectiveness in disrupting the p53-MDM2 complex. Furthermore, this compound exhibits exceptional selectivity, demonstrating a binding preference for MDM2 that is greater than 10,000-fold compared to MDM4 (also known as MDMX), another negative regulator of p53 guidetopharmacology.orgmrc.ac.ukmdpi.com. This high specificity minimizes potential off-target effects and contributes to its therapeutic potential. This compound has also been shown to bind equally effectively to MDM2 from human, mouse, rat, and dog, indicating a conserved binding mechanism across species mdpi.com.

The inhibitory concentration (IC50) values for this compound against MDM2 range from 0.21 nM to 0.34 nM mdpi.com. These values further highlight its potent inhibitory activity.

Table 1: Binding Affinity and Selectivity Profile of this compound

ParameterValueReference
Ki for MDM20.21 nM guidetopharmacology.orgmrc.ac.ukmdpi.commdpi.com
IC50 for MDM2 (range)0.21 - 0.34 nM mdpi.com
Selectivity vs. MDM4>10,000-fold guidetopharmacology.orgmrc.ac.ukmdpi.com
Cross-species binding (MDM2)Human, Mouse, Rat, Dog mdpi.com

Structural Basis of this compound Binding to MDM2

The structural basis of this compound's interaction with MDM2 is well-defined. This compound specifically targets and binds to the p53 binding site within the MDM2 protein guidetopharmacology.orgmrc.ac.ukwikipedia.org. This interaction directly disrupts the natural association between MDM2 and p53 guidetopharmacology.orgmrc.ac.ukwikipedia.org. The crystal structure of MDM2 in complex with this compound (PDB entry code: 5OC8) provides detailed insights into this binding mode mdpi.comnih.gov.

This compound's binding mechanism leverages a "central valine" concept, where a planar unsaturated core of the compound positions itself within van der Waals distance of Valine 93 (V93), a critical residue located in the p53 binding pocket of MDM2 nih.gov. This strategic interaction mimics the binding of key hydrophobic residues of p53, such as Phenylalanine 19 (Phe19), Tryptophan 23 (Trp23), and Leucine 26 (Leu26), which normally occupy a hydrophobic pocket on the MDM2 surface to facilitate the p53-MDM2 interaction wikipedia.orgciteab.comgoogle.commdpi.com. The optimized interactions between this compound and the MDM2 protein contribute to the increased stabilization of the complex, thereby leading to its high potency against MDM2 mdpi.com.

Downstream p53 Pathway Activation and Transcriptional Consequences

The direct inhibition of the p53-MDM2 interaction by this compound leads to the subsequent activation of the p53 pathway, resulting in significant molecular and cellular consequences, including p53 stabilization, cell cycle arrest, and the induction of apoptosis.

Induction of p53 Protein Stabilization and Accumulation

A primary consequence of this compound's action is the stabilization and accumulation of the p53 protein. By inhibiting MDM2, this compound effectively prevents the ubiquitin-mediated degradation of p53, which is the primary mechanism by which MDM2 negatively regulates p53 levels cenmed.cominvivochem.cnnih.govmdpi.com. Studies have demonstrated that this compound induces a concentration-dependent stabilization of p53 in TP53 wild-type cells cenmed.com. This leads to an observable increase in p53 protein expression ewadirect.comguidetopharmacology.orgresearchgate.net.

Transactivation of p53 Target Genes Involved in Cell Cycle Regulation (e.g., CDKN1A/p21)

The stabilization of p53 by this compound leads to the activation of the p53 pathway and the subsequent transactivation of its target genes guidetopharmacology.orgmrc.ac.ukwikipedia.orgcenmed.cominvivochem.cn. A key outcome is the induction of CDKN1A, which encodes the p21 protein (also known as p21WAF1/Cip1) guidetopharmacology.orgnih.govcenmed.commdpi.comresearchgate.netnih.govgeneweaver.org. p21 plays a critical role in cell cycle regulation by blocking cyclin-dependent kinases, thereby inducing G1/S and G2 phase arrests nih.gov.

Research findings indicate that continuous exposure to this compound results in the induction of p21 and a delayed accumulation of apoptotic cells guidetopharmacology.orgnih.govgeneweaver.org. Specifically, low-dose treatment (e.g., 5 mg/kg) with this compound has been shown to increase p21 protein levels guidetopharmacology.org. Furthermore, high-dose treatment with this compound significantly induces p21 mRNA levels, with reported increases of up to 46-fold nih.gov.

Table 2: Induction of p21 (CDKN1A) by this compound

Treatment RegimenEffect on p21 mRNAEffect on p21 ProteinReference
Continuous exposureInductionAccumulation guidetopharmacology.orgnih.govgeneweaver.org
Low-dose (5 mg/kg)Not specifiedIncreased guidetopharmacology.org
High-doseUp to 46-fold inductionRobust increases guidetopharmacology.orgnih.gov

Activation and Upregulation of Pro-Apoptotic Proteins (e.g., PUMA)

In addition to cell cycle regulation, this compound's activation of the p53 pathway leads to the upregulation of pro-apoptotic proteins, notably PUMA (p53 upregulated modulator of apoptosis, also known as BBC3) guidetopharmacology.orgnih.govnih.govacs.orgoup.combadd-cao.net. High-dose pulses of this compound are particularly associated with a marked induction of PUMA and a rapid onset of apoptosis guidetopharmacology.orgnih.govnih.govacs.orgoup.combadd-cao.net.

ShRNA screens have identified PUMA as a key mediator of the p53 response, especially under pulsed this compound regimens nih.govnih.gov. A single high-dose this compound regimen has been shown to result in a rapid and significant induction of PUMA expression and apoptosis, accompanied by the downregulation of Bcl-xL in vivo nih.govacs.org. PUMA mRNA levels can be induced by up to 44-fold following high-dose treatment nih.gov. Correspondingly, increased PUMA protein levels have been observed after high-dose treatment (e.g., 27 mg/kg) guidetopharmacology.org.

Table 3: Induction of PUMA (BBC3) by this compound

Treatment RegimenEffect on PUMA mRNAEffect on PUMA ProteinReference
High-dose pulsesMarked induction (up to 44-fold)Robust increases guidetopharmacology.orgnih.govoup.com
Single high-doseRapid and marked inductionRapid and marked induction nih.govacs.org

Preclinical Efficacy and Pharmacological Characterization of Hdm201

In Vitro Anti-Proliferative and Cytotoxic Activity of HDM201

In vitro studies have extensively characterized the anti-proliferative and cytotoxic effects of this compound across various cancer cell lines. The primary mechanism involves the activation of the p53 pathway, leading to downstream effects such as cell cycle arrest and apoptosis. mdpi.comabsin.netnih.govbohrium.comlabsolu.ca

Sensitivity and Selectivity Across Diverse Wild-Type TP53 Cancer Cell Lines (e.g., AML, CLL, liver adenocarcinoma, osteosarcoma)

This compound demonstrates potent and selective activity in cancer cell lines harboring wild-type TP53. absin.netnih.gov Its activity is dependent on the presence of functional wild-type p53. mdpi.comabsin.netnih.gov Studies using a large panel of cancer cell lines have shown that cell lines categorized as sensitive to this compound predominantly possess wild-type p53. aacrjournals.org For instance, in liver adenocarcinoma, this compound increased p53 protein expression and transactivated downstream targets like p21 and MDM2 in wild-type p53 cell lines such as RBE and SK-Hep-1. mdpi.combohrium.com In chronic lymphocytic leukemia (CLL), this compound efficiently stabilized p53 and induced apoptosis in TP53 wild-type cells, while TP53 mutant cells showed suboptimal effectiveness and notable resistance. pharmacytimes.com Similarly, in osteosarcoma, this compound selectively induced cell cycle arrest and apoptosis in p53 wild-type cells, inhibiting the growth of SJSA-1 osteosarcoma model cells. nih.govresearchgate.net this compound has also shown activity in acute myeloid leukemia (AML) cell lines with wild-type TP53. nih.govresearchgate.netashpublications.org

Concentration-Dependent Induction of Cell Cycle Arrest and Apoptosis in Cellular Models

This compound induces robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells in a concentration-dependent manner. mdpi.comabsin.netnih.govbohrium.comlabsolu.caaacrjournals.org By disrupting the MDM2-p53 interaction, this compound stabilizes p53, leading to the upregulation of p53 target genes, including those involved in cell cycle regulation (like p21) and apoptosis (like PUMA). mdpi.combohrium.comaacrjournals.org In liver adenocarcinoma cells, this compound treatment resulted in cell cycle arrest and promoted cytotoxicity. mdpi.combohrium.com Specifically, G2/M arrest was observed in RBE and SK-Hep-1 cells treated with this compound, particularly when combined with a WIP1 inhibitor. mdpi.combohrium.com The induction of apoptosis by this compound is associated with the upregulation of pro-apoptotic proteins like PUMA. aacrjournals.orgresearchgate.netmedchemexpress.comnih.govaacrjournals.org Studies have shown that the induction of p53 target genes, inhibition of cell growth, and promotion of PUMA-induced apoptosis by this compound are dose- and time-dependent. aacrjournals.org

Impact of this compound on Clonogenicity and Cell Viability in Preclinical Assays

This compound treatment has been shown to decrease the survival rate and clonogenicity of cancer cells in a dose-dependent manner in preclinical assays. mdpi.combohrium.com Clonogenic assays, which measure the ability of single cells to grow into colonies, have demonstrated the cytotoxic activity of this compound. mdpi.combohrium.com For instance, in liver adenocarcinoma cell lines, the survival rate and clonogenicity decreased following this compound treatment. mdpi.combohrium.com The combination of this compound with other agents, such as WIP1 inhibitors, has been shown to enhance the inhibition of colony formation ability. mdpi.combohrium.comresearchgate.net High-throughput cell viability assays have also been used to determine the antiproliferative activity of this compound across a broad range of cancer cell lines, identifying sensitive and insensitive groups based on growth inhibition values. aacrjournals.orgaacrjournals.orgresearchgate.net

In Vivo Anti-Tumor Efficacy of this compound in Animal Models

Preclinical in vivo studies using various animal models have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent for wild-type TP53 cancers. absin.netaacrjournals.orgresearchgate.netmedchemexpress.comaacrjournals.orgaacrjournals.orgnih.govnih.gov

Evaluation in Patient-Derived Xenograft (PDX) Models of Human Cancers

This compound has been evaluated in patient-derived xenograft (PDX) models, which are considered highly representative of human cancers. mdpi.comnih.govresearchgate.netaacrjournals.org These models are valuable for assessing the in vivo efficacy of novel anti-cancer agents. This compound has shown robust tumor growth inhibition and regression in various PDX models of human cancers with wild-type TP53. nih.govaacrjournals.org This includes efficacy demonstrated in a MDM2-amplified well-differentiated liposarcoma patient-derived xenograft model in rats (HSAX2655). aacrjournals.orgaacrjournals.orgmdpi.com Studies have shown that different dosing regimens of this compound can lead to comparable long-term efficacy in preclinical studies, including in PDX models. researchgate.netmedchemexpress.com this compound has also shown activity in p53 wild-type AML patient-derived xenograft models, sometimes in combination with other agents like BCL-2 inhibitors. researchgate.net

Evidence of Tumor Regression and Growth Inhibition in Preclinical Settings

Preclinical studies have demonstrated the robust antitumor activity of this compound in various cancer models harboring wild-type TP53. In vitro investigations have shown antiproliferative activity across a range of wild-type TP53 tumor cell lines, with GI₅₀ values typically in the low nanomolar range.

In vivo, this compound has exhibited significant tumor growth inhibition and induced tumor regression in xenograft models. These models include acute myeloid leukemia (AML) and solid tumors such as liposarcoma and neuroblastoma. Studies in SJSA-1 osteosarcoma xenograft models in rats, which are wild-type for p53 and amplified for MDM2, have been particularly informative regarding the relationship between dose, schedule, and efficacy. page-meeting.org

Different dosing schedules of this compound have been explored in preclinical models, revealing distinct mechanisms underlying their efficacy. Continuous exposure to this compound has been shown to lead to the induction of p21 and a delayed accumulation of apoptotic cells. aacrjournals.orgaacrjournals.org In contrast, pulsed high-dose regimens of this compound were associated with a marked induction of PUMA and a rapid onset of apoptosis. aacrjournals.orgaacrjournals.org

In SJSA-1 tumor-bearing rats, a daily treatment of this compound at 5 mg/kg resulted in 55% tumor regression after 3 days and complete tumor regression after 9 days of treatment. aacrjournals.org However, 50% of these tumors relapsed within 14 days after treatment cessation. aacrjournals.org A single treatment of this compound at 27 mg/kg led to 82% tumor regression after 3 days, consistent with a more rapid induction of apoptosis. aacrjournals.org These findings highlight a regimen-dependent mechanism by which MDM2-p53 disruption elicits therapeutic efficacy, particularly with infrequent dosing. aacrjournals.orgaacrjournals.org

Preclinical tumor growth inhibition (TGI) modeling in the SJSA-1 xenograft model has characterized the PK/PD relationship between this compound exposure and TGI. page-meeting.org This modeling indicated that the average concentration per cycle was a predictor of tumor size response, suggesting that antitumor activity is independent of schedule. page-meeting.org

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization of this compound

Preclinical characterization of this compound has included investigations into its pharmacokinetic and pharmacodynamic properties in animal models to understand its absorption, distribution, metabolism, and excretion profiles, as well as its biological effects.

Absorption, Distribution, Metabolism, and Excretion Profiles in Animal Models

Preclinical studies have indicated that this compound possesses desirable pharmacokinetic and pharmacodynamic profiles in animals. selleckchem.com It has demonstrated excellent oral bioavailability. selleckchem.com PBPK/PD models have been built based on data from in vitro ADME studies and in vivo animal PK/PD data. researchgate.net These models account for factors such as absorption, distribution, metabolism, and excretion in animals. researchgate.netutoronto.ca Tissue bioanalysis in animal models has also been part of the disposition studies. umich.edu

Elucidation of Preclinical Dose-Exposure-Response Relationships for this compound

The relationship between the dose administered, the resulting exposure (e.g., concentration in plasma), and the pharmacodynamic or efficacy response has been a key focus of preclinical studies. In the SJSA-1 xenograft model, the PK/PD relationship between this compound exposure and tumor growth inhibition was well characterized. page-meeting.org Modeling efforts indicated that the average drug concentration per cycle was a predictor of tumor size response. page-meeting.org

Preclinical PK/PD modeling suggested that an average drug concentration of 44 ng/ml was required for tumor stasis in SJSA-1 per cycle. page-meeting.org This value was further adjusted in translational modeling to account for tumor resistance and differences between rat and human free drug fractions. page-meeting.org The observed exposure-response relationship in preclinical models suggests that the molecular mechanism elicited by pulsed dosing is likely reproducible. aacrjournals.org

Pharmacodynamic Biomarker Modulation in Preclinical Models (e.g., p53 target gene expression)

This compound's mechanism as an MDM2 inhibitor leads to the activation of the p53 pathway, which is reflected in the modulation of p53 target genes. Preclinical studies have consistently shown that this compound induces the expression of p53-dependent pharmacodynamic biomarkers. selleckchem.com

Key p53 target genes modulated by this compound in preclinical models include p21 and PUMA (p53-upregulated modulator of apoptosis). aacrjournals.orgaacrjournals.org The pattern of induction of these genes is dependent on the dosing schedule. Continuous low-dose exposure to this compound leads to the induction of p21 and delayed apoptosis. aacrjournals.orgaacrjournals.org Conversely, high-dose pulses of this compound are associated with a rapid and marked induction of PUMA, leading to rapid apoptosis. aacrjournals.orgaacrjournals.org

In vivo studies in SJSA-1 tumors showed that low-dose this compound resulted in modest induction of PUMA, p21, and GDF-15 mRNA, while high-dose treatment led to marked induction of these genes (Emax = 44-, 46-, and 56-fold for PUMA, p21, and GDF-15, respectively). aacrjournals.org Similarly, robust increases in p21 and PUMA proteins were observed after high-dose treatment, whereas only p21 protein was increased after low-dose treatment. aacrjournals.org

Activation of p53 transcriptional function, with a significant increase in PUMA (BBC3) mRNA expression, has been observed in SJSA-1 tumors from animals treated with an MDM2 inhibitor, including findings relevant to the development of this compound. nih.gov The induction of these biomarkers serves as evidence of target engagement and activation of the p53 pathway in preclinical settings.

Mechanisms of Resistance to Hdm201 and Strategies for Overcoming Resistance

Characterization of Intrinsic and Acquired Resistance Pathways to HDM201

Studies using in vivo models, such as piggyBac transposon insertional mutagenesis screens in mice, have been instrumental in identifying genes and pathways associated with both intrinsic and acquired resistance to this compound. pnas.orgnih.gov In these models, tumors initially sensitive to this compound often relapse under treatment, exhibiting acquired resistance. medchemexpress.compnas.orgnih.govaacrjournals.org Comparison of resistant tumors with untreated tumors has revealed a diverse range of genetic alterations contributing to this resistance. pnas.orgnih.govaacrjournals.org Analysis of these alterations has shown significant enrichment in genes within the TP53 pathway, highlighting its central role in mediating sensitivity and resistance to this compound. pnas.orgresearchgate.net

Intrinsic resistance can be observed in cell lines and primary tumor samples with pre-existing genetic alterations that compromise the p53 pathway or activate pro-survival mechanisms. For instance, TP53 mutations are a major determinant of intrinsic resistance to this compound. mdpi.compharmacytimes.com

Genetic Alterations Conferring this compound Resistance

Genetic alterations are key drivers of resistance to this compound, primarily by impacting the function or regulation of the p53 pathway.

Role of TP53 Gene Mutations (e.g., functional loss of Trp53)

Mutations in the TP53 gene are a predominant mechanism of both intrinsic and acquired resistance to this compound and other MDM2 inhibitors. nih.govresearchgate.netmdpi.compharmacytimes.com Since this compound relies on a functional wild-type p53 protein to exert its anti-tumor effects, mutations that lead to the loss of p53 function render cells resistant to MDM2 inhibition. mdpi.compharmacytimes.com

Research using mouse models treated with this compound has shown that somatic and insertional loss-of-function mutations in the Trp53 gene (the murine homolog of TP53) are among the most frequent alterations observed in resistant tumors, occurring in over 50% of cases in some studies. pnas.orgnih.govaacrjournals.orgresearchgate.net These mutations often occur in the DNA-binding domain of p53, impairing its ability to activate target genes involved in cell cycle arrest and apoptosis. pnas.orgresearchgate.net

Studies in chronic lymphocytic leukemia (CLL) cell lines and primary samples have also demonstrated that TP53 wild-type cells are sensitive to this compound, while cells with TP53 mutations exhibit significant resistance. mdpi.compharmacytimes.comnih.gov

Alterations in Other Components of the p53 Pathway (e.g., Trp63, Trp73, MDM4)

Beyond direct TP53 mutations, alterations in other genes within the p53 regulatory network can also confer resistance to this compound. Genes such as Trp63, Trp73, and MDM4 have been identified as significantly enriched in this compound-resistant tumors in in vivo screens. pnas.orgresearchgate.net

MDM4 (also known as MDMX) is a structural homolog of MDM2 that also negatively regulates p53, primarily by inhibiting its transcriptional activity. pnas.org Overexpression of MDM4 has been shown to confer resistance to selective TP53-MDM2 inhibition by this compound. pnas.org Gain-of-function alterations leading to MDM4 overexpression were observed in a significant proportion of this compound-resistant tumors in mouse models and confirmed in some patient-derived xenografts. pnas.orgnih.govaacrjournals.orgpnas.org

Trp63 and Trp73 are members of the TP53 family that can produce various isoforms, including dominant-negative N-terminally truncated variants (ΔN isoforms). pnas.orgresearchgate.net Overexpression of these ΔN isoforms, such as ΔNTrp63 and ΔNTrp73, can interfere with the activity of wild-type p53, contributing to resistance to MDM2 inhibitors. pnas.orgnih.govaacrjournals.orgresearchgate.net Transposon insertions near the alternative promoters of Trp63 and Trp73 have been shown to lead to the overexpression of these truncated variants in this compound-resistant tumors. pnas.org

The table below summarizes some of the key genetic alterations identified in this compound resistance:

GeneType of AlterationEffect on p53 PathwayFrequency in Resistant Tumors (Mouse Model)References
TP53Loss-of-function mutationImpairs p53 function~54% (somatic or insertional) pnas.orgnih.govaacrjournals.orgresearchgate.net
MDM4Gain-of-function (overexpression)Inhibits p53 transcriptional activity~31.9% (insertional) pnas.orgnih.govaacrjournals.orgresearchgate.net
Trp63Gain-of-function (ΔN isoform overexpression)Dominant-negative effect on p53 activity~18.1% (insertional) pnas.orgnih.govaacrjournals.orgresearchgate.net
Trp73Gain-of-function (ΔN isoform overexpression)Dominant-negative effect on p53 activity~16% (insertional) pnas.orgnih.govaacrjournals.orgresearchgate.net

Molecular Mechanisms of Evasion from this compound Activity

Beyond genetic alterations in the p53 pathway, tumor cells can employ other molecular mechanisms to evade the apoptotic effects of this compound.

Overexpression of Anti-Apoptotic Proteins (e.g., Bcl-xL)

Activation of anti-apoptotic pathways can counteract the pro-apoptotic signals induced by p53 activation following MDM2 inhibition. Overexpression of anti-apoptotic proteins, such as B-cell lymphoma-extra large (Bcl-xL), has been identified as a significant mechanism of resistance to this compound. pnas.orgnih.govaacrjournals.orgpnas.org

In the in vivo transposon mutagenesis screen, Bcl2l1 (the gene encoding Bcl-xL) was the second most significantly enriched gene in this compound-resistant tumors after Trp53. pnas.orgpnas.org Activating transposon insertions in Bcl2l1 led to enhanced Bcl-xL protein expression in resistant samples. pnas.orgpnas.org In vitro experiments have confirmed that increased Bcl-xL expression reduces sensitivity to TP53-MDM2 inhibition, while inhibiting Bcl-xL increases the response. pnas.orgpnas.orgresearchgate.net Overexpression of Bcl-xL has also been detected in some this compound-resistant patient-derived tumor xenografts. pnas.orgaacrjournals.orgpnas.org

Interestingly, the emergence of Bcl-xL overexpression as a resistance mechanism might be regimen-dependent, being particularly enriched in tumors treated with intermittent high-dose this compound. aacrjournals.orgaacrjournals.orgaacrjournals.org

Contribution of the Tumor Microenvironment to this compound Efficacy and Resistance

The tumor microenvironment (TME), comprising various cell types and extracellular matrix components, plays a crucial role in tumor progression and can influence the response to cancer therapies, including MDM2 inhibitors. researchgate.netnih.gov While the specific contribution of the TME to this compound resistance is an area of ongoing research, the TME is known to provide pro-survival signals and create an immunosuppressive environment that can limit the efficacy of anti-cancer agents. researchgate.netnih.gov

Wild-type p53 is involved in regulating the secretion of factors that can influence the TME. researchgate.net Alterations in p53 function, either through mutation or other mechanisms, can disrupt this regulation and contribute to a TME that promotes chemoresistance. researchgate.net Factors within the TME, such as stromal cells and immune cells, can potentially impact the delivery, metabolism, and cellular response to this compound. nih.gov Further research is needed to fully elucidate the complex interactions between this compound, tumor cells, and the TME in the context of resistance.

Preclinical Strategies for Overcoming this compound Resistance

Preclinical research is actively investigating strategies to overcome resistance to this compound, focusing on identifying biomarkers that predict response and exploring targeted genetic interventions. nih.govmdpi.com

Identification and Validation of Resistance Biomarkers

Identifying biomarkers that can predict response or resistance to this compound is a key area of research. nih.govmdpi.com Studies have highlighted the importance of TP53 status in predicting treatment response. nih.govmdpi.com TP53 wild-type cells and heterozygous TP53-knockout cells have shown sensitivity to this compound, while homozygous TP53-knockout cells and cells with TP53 mutations exhibit significant resistance. researchgate.netnih.govmdpi.com Resistance has also been observed in primary chronic lymphocytic leukemia (CLL) samples with TP53 mutations. researchgate.netnih.govmdpi.com this compound effectively stabilizes p53 and induces apoptosis in TP53 wild-type cells but has limited efficacy in TP53 mutant cells. nih.govmdpi.com

Beyond TP53 status, research suggests that co-occurring mutations can influence drug efficacy. nih.govmdpi.com For instance, SF3B1 mutations have been identified as an important determinant of response to MDM2 inhibitors, including this compound. mdpi.com A preclinical study noted that a TP53 wild-type CLL sample carrying a specific SF3B1 point mutation (c.2110A > T, p.I704F) showed significant resistance to this compound. mdpi.com This underscores the importance of identifying and considering additional biomarkers of treatment response beyond TP53 status. mdpi.com Future research aims to delineate the precise mechanisms of resistance and identify further biomarkers, potentially involving the evaluation of co-occurring mutations or the role of the tumor microenvironment. nih.govmdpi.com

Targeted Genetic Interventions to Restore this compound Sensitivity in Preclinical Models

Preclinical studies have explored targeted genetic interventions to restore sensitivity to this compound in resistant models. In vivo piggyBac transposon insertional mutagenesis screens in mouse models have been used to characterize resistance mechanisms and identify genes involved. aacrjournals.orgworldpreclinicaleurope.compnas.org These screens identified mechanisms converging on direct or indirect loss-of-function inactivation of TP53, as well as activation of the anti-apoptotic gene BCL-xL, as frequent events conferring resistance to this compound. aacrjournals.orgpnas.org

Specifically, knockdown of BCL-xL was identified as a top sensitizer (B1316253) to this compound in vitro. aacrjournals.org Furthermore, BCL-xL was found to be enriched in relapsing tumors from mice treated with intermittent high doses of this compound. aacrjournals.org These findings suggest that targeting BCL-xL could be a strategy to overcome resistance to this compound, particularly in the context of certain dosing regimens. aacrjournals.org

Studies using these preclinical models have identified 87 genes that were differentially and significantly targeted by the piggyBac transposon in resistant tumors compared to untreated tumors, suggesting a diversity and heterogeneity of resistance mechanisms. pnas.org However, pathway analysis revealed that the TP53 pathway, including TP53, TP63, TP73, and MDM4, was significantly represented among these genes, with TP53 being the most significantly enriched gene in this compound-resistant tumors. pnas.org This reinforces the central role of the p53 pathway in this compound resistance and highlights potential targets for genetic intervention.

Preclinical data also suggest that the mechanism of resistance to this compound can be regimen-dependent. aacrjournals.org Modulation of BCL-2 family members, such as PUMA and BCL-xL, appears to drive antitumor efficacy in the pulsed high-dose regimen. aacrjournals.org This implies that strategies targeting these pathways could be particularly relevant for overcoming resistance in specific treatment schedules.

The combination of this compound with other targeted agents is also being explored as a strategy to enhance therapeutic outcomes and potentially overcome resistance barriers. nih.gov For example, combining this compound with FLT3 inhibitors has shown potential to specifically induce apoptosis and death in FLT3-ITD positive TP53 wild-type AML cells in preclinical models. springermedizin.denih.govhaematologica.org This suggests that targeting multiple pathways simultaneously could be a viable approach to circumvent or mitigate resistance to this compound.

Combination Therapeutic Strategies and Synergistic Interactions with Hdm201

Rationale for Multi-Targeted Approaches with HDM201 to Enhance Efficacy and Overcome Resistance

The rationale for combining this compound with other targeted agents stems from the complex nature of cancer and the potential for resistance development to monotherapy. Cancer cells often exhibit dysregulation in multiple signaling pathways that promote survival, proliferation, and resistance to apoptosis. mdpi.com Targeting the p53-MDM2 interaction with this compound can induce cell cycle arrest and apoptosis in p53 wild-type cells. e3s-conferences.orgnih.gov However, cancer cells may develop resistance through various mechanisms, including mutations in TP53, upregulation of anti-apoptotic proteins (such as BCL-2 or BCL-xL), or activation of alternative survival pathways (like the MEK or PI3K pathways). mdpi.comnih.govmdpi.com

Combining this compound with inhibitors targeting these complementary or alternative pathways can lead to synergistic effects, resulting in greater anti-tumor activity and potentially preventing or overcoming resistance. mdpi.com Preclinical studies suggest that multi-targeted approaches can be more effective than single-agent treatment by simultaneously blocking multiple survival signals or by inducing apoptosis through parallel pathways. researchgate.nete3s-conferences.orgnih.gov

Preclinical Evaluation of this compound Combinations with Other Pathway Inhibitors

Extensive preclinical research has explored the synergistic potential of this compound in combination with various targeted therapies. These studies aim to identify rational combinations that can enhance the anti-tumor effects of this compound across different cancer types, particularly in those with wild-type p53.

Synergism with WIP1 Phosphatase Inhibitors (e.g., GSK2830371)

Wild-type p53-induced phosphatase 1 (WIP1) is a phosphatase that negatively regulates p53 by dephosphorylating it at serine 15, thereby suppressing its transcriptional activity. nih.gov Overexpression of WIP1 has been observed in various cancers. mdpi.com Preclinical studies have demonstrated that inhibiting WIP1 with agents like GSK2830371 can potentiate the effects of MDM2 inhibitors, including this compound. nih.govmdpi.commdpi.com

Studies in liver adenocarcinoma cell lines (RBE and SK-Hep-1) showed that while GSK2830371 alone had minimal effects on proliferation, its combination with this compound significantly increased p53 phosphorylation, leading to sustained p53 activation. nih.govbohrium.com This enhanced p53 activity resulted in increased growth inhibition, greater cytotoxicity, and G2/M phase arrest compared to this compound monotherapy. nih.govbohrium.com The combination treatment also led to the increased expression of p53 signaling pathway target genes. bohrium.comresearcher.life Synergy between this compound and GSK2830371 has also been observed in p53 wild-type uterine leiomyosarcoma cells, resulting in strong synergy scores and irreversible growth arrest. mdpi.com

Data from liver adenocarcinoma cell lines (RBE and SK-Hep-1) demonstrated that GSK2830371 potentiated the growth inhibitory and cytotoxic activity of this compound. GSK2830371 alone showed minimal activity, but in combination with this compound, it led to a two-fold decrease in GI50 and a four-fold decrease in IC50 values for this compound in these cell lines. bohrium.com

Combinations with FLT3 Inhibitors (e.g., Midostaurin (B1676583), Quizartinib, Gilteritinib)

FMS-like tyrosine kinase 3 (FLT3) internal tandem duplications (ITD) are common mutations in acute myeloid leukemia (AML) and are associated with poor prognosis. frontiersin.orgoncotarget.com FLT3 inhibitors are targeted therapies used in AML. frontiersin.orgmdpi.com Preclinical investigations have explored combining this compound with FLT3 inhibitors like Midostaurin, Quizartinib, and Gilteritinib in AML models, particularly those with FLT3-ITD mutations and wild-type TP53. mdpi.comnih.gov

Studies have shown that the combination of this compound and Midostaurin was particularly effective and specific in targeting TP53 and NPM1 wild-type AML cells with a high allelic FLT3-ITD ratio. nih.gov This combination demonstrated synergistic effects on cell survival in FLT3-ITD positive AML cells. nih.gov The combination of this compound and Midostaurin was found to be as effective against FLT3-ITD positive TP53 wild-type cells as the combination of Midostaurin with conventional induction chemotherapy in preclinical models. nih.gov While moderate combinatory effects were observed with Quizartinib and Gilteritinib, the combination with Midostaurin appeared superior in certain FLT3-ITD AML cell lines. e3s-conferences.orgnih.gov

Co-targeting with MEK Inhibitors (e.g., Trametinib)

The MEK pathway is a key signaling cascade involved in cell proliferation and survival, often dysregulated in various cancers, including melanoma and colorectal cancer. researchgate.netmycancergenome.org Preclinical evidence suggests that combining MDM2 inhibitors like this compound (Siremadlin) with MEK inhibitors such as Trametinib (B1684009) can lead to synergistic anti-tumor effects. researchgate.netmdpi.com

Studies in melanoma models have shown that siremadlin (B612089) and trametinib act synergistically. researchgate.netmdpi.com The proposed mechanism involves the sustained activation of ATM following trametinib administration, which helps maintain the high phosphorylation status and activity of p53, which is released by MDM2 antagonists. mdpi.com In colorectal cancer models with RAS/BRAF mutations and wild-type TP53, the combination of this compound and Trametinib generated a synergistic increase in apoptotic index in vitro. mycancergenome.org In vivo studies in mice harboring human colorectal tumor xenografts demonstrated that this combination elicited significant decreases in tumor volume. mycancergenome.org

Combinatorial Effects with Bcl-2 Family Inhibitors (e.g., Venetoclax, ABT263)

The BCL-2 family of proteins plays a critical role in regulating apoptosis. Overexpression of anti-apoptotic BCL-2 proteins is a common mechanism of drug resistance in cancer. mdpi.com Inhibitors targeting BCL-2 family proteins, such as Venetoclax (a selective BCL-2 inhibitor) and ABT263 (Navitoclax, which inhibits BCL-2 and BCL-xL), are used in the treatment of various hematologic malignancies. mdpi.commdpi.comnih.gov

Preclinical studies have explored the combination of this compound with BCL-2 family inhibitors. In uveal melanoma, the combination of ABT263 and this compound showed a trend for a synergistic effect. nih.gov This suggests that co-inhibition of BCL-2 family proteins and MDM2 could be a promising strategy in certain cancers. nih.gov For AML, combining MDM2 inhibitors with BCL-2 inhibitors like Venetoclax has shown synergistic activity in p53 wild-type AML cell lines and led to complete and durable anti-tumor responses in p53 wild-type AML patient-derived xenograft models. researchgate.net This combination is currently being evaluated in clinical trials for AML and high-risk myelodysplastic syndrome. researchgate.net

Combined Strategies with CDK4/6 Inhibitors (e.g., Ribociclib)

CDK4/6 inhibitors block cell cycle progression and are approved for the treatment of certain cancers, particularly hormone receptor-positive breast cancer. nih.gov Dysregulation of CDK4 is frequently observed in well-differentiated/dedifferentiated liposarcoma (WDLPS/DDLPS), often co-amplified with MDM2. aacrjournals.orgresearchgate.net Preclinical studies have suggested a synergy between MDM2 inhibitors and CDK4/6 inhibitors in WDLPS/DDLPS models. aacrjournals.orgresearchgate.netresearchgate.net

Combining this compound with the CDK4/6 inhibitor Ribociclib has been investigated in preclinical models of WDLPS/DDLPS, showing synergistic effects in vitro and in vivo. aacrjournals.orgresearchgate.netresearchgate.net This combination targets the two key amplified genes in this sarcoma subtype, MDM2 and CDK4. aacrjournals.orgresearchgate.net While some preclinical studies with other MDM2 and CDK4 inhibitors have shown mixed results (synergistic or antagonistic depending on the sarcoma subtype), the combination of this compound and Ribociclib has demonstrated promising preclinical activity in WDLPS/DDLPS. nih.gov

Preclinical Combination Data Summary

Combination PartnerExample Inhibitor(s)Cancer Type(s) StudiedObserved EffectKey Findings
WIP1 Phosphatase InhibitorsGSK2830371Liver Adenocarcinoma, Uterine LeiomyosarcomaSynergisticIncreased p53 phosphorylation and activation, enhanced growth inhibition and cytotoxicity. nih.govmdpi.combohrium.com
FLT3 InhibitorsMidostaurin, Quizartinib, GilteritinibAcute Myeloid LeukemiaSynergistic (esp. with Midostaurin)Increased susceptibility in FLT3-ITD AML cells, particularly with wild-type TP53 and NPM1. e3s-conferences.orgmdpi.comnih.gov
MEK InhibitorsTrametinibMelanoma, Colorectal CancerSynergisticIncreased apoptosis, significant tumor volume reduction in xenografts. mdpi.comresearchgate.netmycancergenome.orgmdpi.com
Bcl-2 Family InhibitorsVenetoclax, ABT263Uveal Melanoma, Acute Myeloid LeukemiaSynergisticEnhanced anti-tumor responses, particularly in p53 wild-type AML. researchgate.netnih.gov
CDK4/6 InhibitorsRibociclibWell-differentiated/Dedifferentiated LiposarcomaSynergisticTargeting co-amplified MDM2 and CDK4, promising preclinical activity. aacrjournals.orgresearchgate.netresearchgate.net

Synergy with Anti-CD20 Therapeutic Antibodies and Alkylating Agents

Combinations involving MDM2 inhibitors, including this compound or its synonyms, with anti-CD20 therapeutic antibodies and alkylating agents have been explored in preclinical settings, particularly for hematologic malignancies. The rationale for combining MDM2 inhibitors with alkylating agents lies in the ability of alkylating agents to induce DNA damage, which is a potent activator of the p53 pathway. The addition of an MDM2 antagonist can potentially prolong and enhance this p53 activation by blocking the negative regulatory feedback loop involving MDM2, leading to a more robust anti-tumor effect nih.gov. Studies with other MDM2 antagonists, such as idasanutlin (B612072), in combination with alkylating agents like temozolomide (B1682018) and busulfan, have shown promising results in preclinical models nih.gove3s-conferences.org.

The combination of MDM2 inhibitors with anti-CD20 therapeutic antibodies has also been investigated, particularly for CD20-positive B-cell malignancies. Preclinical studies combining the anti-CD20 antibody obinutuzumab with the MDM2 antagonist idasanutlin demonstrated synergistic anti-leukaemic activity e3s-conferences.org. This suggests a potential benefit in combining agents that target the MDM2-p53 pathway with those that exert their effects through immune-mediated mechanisms or direct cell killing via CD20 targeting. While some studies with other inhibitors (like MCL-1 inhibitors) and anti-CD20 antibodies have shown antagonism, the preclinical data for MDM2 inhibitors in this context suggest a potential for synergy larvol.com.

Methodologies for Assessing Synergism and Potentiation in Preclinical Models

Rigorous methodologies are employed in preclinical research to quantitatively assess the nature and extent of interactions between this compound and other agents in combination therapies. These methods are crucial for identifying synergistic combinations that warrant further investigation.

Quantitative Analysis using Combination Index (CI) Methodology

The Chou-Talalay method, which utilizes the Combination Index (CI), is a widely accepted approach for quantifying drug synergy, additivity, and antagonism in preclinical studies mdpi.comaacrjournals.org. This method involves treating cancer cells with varying concentrations of single agents and their combinations at a fixed ratio. Dose-response curves are generated, and the CI value is calculated based on the effect achieved by the combination compared to the effects of the individual drugs. A CI value less than 1 indicates synergy, a CI equal to 1 indicates additivity, and a CI greater than 1 indicates antagonism nih.govaacrjournals.org. This quantitative analysis allows researchers to determine if the combined effect of this compound with another agent is greater than what would be expected from the sum of their individual effects. For instance, studies evaluating combinations of NVP-HDM201 (Siremadlin) with FLT3 inhibitors like midostaurin have reported synergistic effects based on CI values nih.gov.

Assessment of Combined Impact on Cell Viability, Apoptosis, and Gene Expression Profiles

Beyond quantitative synergy assessment, preclinical studies evaluate the combined impact of this compound and other agents on key biological endpoints such as cell viability, apoptosis, and gene expression profiles researchgate.netmdpi.comresearchgate.netnih.gov.

Apoptosis induction is a critical mechanism of action for MDM2 inhibitors. Preclinical studies assess apoptosis through various methods, including Annexin V/DAPI staining and measuring the activity of caspases, such as caspase-3 and caspase-7 nih.govmdpi.comresearchgate.net. Furthermore, the expression levels of p53 target genes involved in apoptosis, such as PUMA (p53 upregulated modulator of apoptosis), are analyzed to understand the molecular mechanisms underlying the observed synergistic effects researchgate.netresearchgate.netnih.gov. Studies have shown that while single-agent this compound may induce cell cycle arrest, combination treatments can "tip" cells towards apoptosis mdpi.com.

Changes in gene expression profiles provide insights into the molecular pathways affected by combination therapies. Techniques like qRT-PCR are used to analyze the expression of p53-regulated genes, including CDKN1A (which encodes p21, a cell cycle inhibitor) and anti-apoptotic proteins like MCL-1 nih.govmdpi.comspringermedizin.de. Observing enhanced modulation of these genes in combination treatments compared to single agents supports a synergistic interaction at the molecular level. For example, the combination of NVP-HDM201 and midostaurin led to enhanced reduction in MCL-1 gene expression in FLT3-ITD positive AML cells, correlating with synergistic pro-apoptotic effects nih.gov.

In addition to in vitro studies, preclinical evaluation often extends to in vivo xenograft models in mice to assess the efficacy of combination treatments on tumor growth and regression mdpi.comspringermedizin.de. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are also conducted to understand the drug exposure and the resulting biological effects in vivo, including the analysis of biomarkers like GDF-15 mdpi.comaacrjournals.orgaacrjournals.org.

Table 1: Preclinical Synergy Assessment Methodologies

MethodologyDescriptionKey Applications in this compound Combination Studies
Combination Index (CI) AnalysisQuantitative determination of synergy, additivity, or antagonism based on dose-response curves (Chou-Talalay method).Quantifying the nature of interaction between this compound and partner agents (e.g., with FLT3 inhibitors). mdpi.comaacrjournals.orgnih.gov
Cell Viability AssaysMeasurement of cell growth and survival after treatment (e.g., CCK-8).Assessing the overall inhibitory effect of combinations on cancer cell proliferation. researchgate.netspringermedizin.de
Apoptosis AssaysDetection and quantification of apoptotic cells (e.g., Annexin V/DAPI staining, Caspase activity).Evaluating the induction of programmed cell death by combination treatments. nih.govmdpi.comresearchgate.net
Gene Expression AnalysisMeasurement of mRNA levels of target genes (e.g., qRT-PCR).Analyzing the impact of combinations on p53 pathway activation and downstream gene regulation (e.g., CDKN1A, PUMA, MCL-1). nih.govmdpi.comspringermedizin.de

Table 2: Examples of Preclinical Combination Findings with MDM2 Inhibitors (including this compound/Siremadlin)

MDM2 Inhibitor (or synonym)Partner Agent(s)Cancer Type/ModelObserved InteractionKey FindingsSource
NVP-HDM201Midostaurin (FLT3 inhibitor)FLT3-ITD Positive AML cell linesSynergisticEnhanced reduction in MCL-1 expression, synergistic pro-apoptotic and lethal effects (CI < 1). nih.govresearchgate.net nih.govresearchgate.net
Idasanutlin (RG7388)Obinutuzumab (Anti-CD20 antibody)CD20-positive B-cell malignanciesSynergisticSynergistic anti-leukaemic activity in preclinical studies. e3s-conferences.org e3s-conferences.org
Idasanutlin (RG7388)Temozolomide (Alkylating agent)NeuroblastomaSynergistic/AdditiveEnhanced tumor growth inhibition, correlation with gene expression changes. nih.gove3s-conferences.org nih.gove3s-conferences.org
Idasanutlin (RG7388)Busulfan (Alkylating agent)NeuroblastomaSynergisticResulted in consolidation during frontline treatment. e3s-conferences.org e3s-conferences.org
This compound / RG7388GSK2830371 (WIP1 inhibitor)Uterine Leiomyosarcoma cell linesPotentiation/SynergyPotentiated growth inhibition, increased p53 transcriptional targets, induced apoptosis when single agents did not. mdpi.comspringermedizin.de mdpi.comspringermedizin.de
SiremadlinRibociclib (CDK4/6 inhibitor)WDLPS/DDLPS preclinical modelsSynergyPreclinical data suggested synergy, supported by clinical trial rationale. aacrjournals.org aacrjournals.org
SiremadlinTrametinib (MEK inhibitor)Melanoma preclinical modelsSynergisticPreclinical evidence suggests synergy at PK/PD levels. mdpi.com mdpi.com

Advanced Research Methodologies and Future Translational Perspectives for Hdm201

Application of In Vitro High-Throughput Screening and Cellular Profiling in HDM201 Research

In vitro high-throughput screening (HTS) and cellular profiling play a crucial role in the early assessment of this compound's activity and selectivity. HTS allows for the rapid screening of large libraries of compounds to identify those that inhibit the MDM2-p53 interaction. biointerfaceresearch.comdovepress.com Cellular profiling, often using high-content imaging, provides more detailed information on the effects of this compound on cellular processes, such as cell cycle progression, apoptosis induction, and protein expression, at the single-cell level. youtube.com

Studies have demonstrated the activity and selectivity of this compound across a panel of cancer cell lines. aacrjournals.orgselleckchem.com For instance, this compound has shown sensitivity in TP53 wild-type B cell lines and primary chronic lymphocytic leukemia (CLL) samples, inducing p53 stabilization and activation of downstream targets like p21 and MDM2. mdpi.com In liver adenocarcinoma cell lines (RBE and SK-Hep-1), this compound increased p53 protein expression and led to the transactivation of downstream targets. mdpi.combohrium.comnih.gov The combination of this compound with other agents, such as the WIP1 inhibitor GSK2830371, has shown enhanced growth inhibition and cytotoxicity in these cell lines, highlighting the value of in vitro studies in identifying potential combination strategies. mdpi.combohrium.comnih.gov

Development and Utilization of Advanced Preclinical Animal Models (e.g., Conditional Mutagenesis Systems) for this compound Studies

Advanced preclinical animal models are essential for evaluating the in vivo efficacy of this compound, understanding its pharmacokinetic and pharmacodynamic properties, and investigating potential mechanisms of resistance. Xenograft models, where human cancer cells or tumor tissues are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of this compound. aacrjournals.orgmedchemexpress.commycancergenome.org this compound has demonstrated desirable pharmacokinetic and pharmacodynamic profiles in animals, leading to tumor regression in multiple xenograft models of p53 wild-type human cancers. aacrjournals.orgselleckchem.com

Conditional mutagenesis systems, such as the piggyBac (PB) transposon insertional mutagenesis screen in Arf−/− mouse models, have been employed to identify potential mechanisms of resistance to this compound. pnas.orgnih.govresearchgate.net This approach allows for the identification of genes that, when mutated or altered, confer resistance to this compound treatment in vivo. Studies using this method have identified mechanisms of resistance converging on the inactivation of TP53 and activation of the antiapoptotic gene Bcl-xL. pnas.orgnih.gov These findings from preclinical models can provide valuable insights for anticipating and potentially overcoming resistance in the clinical setting. pnas.org

Translational Pharmacokinetic/Pharmacodynamic Modeling and Simulation for Guiding Preclinical Research

Translational pharmacokinetic (PK) and pharmacodynamic (PD) modeling and simulation are crucial for understanding the relationship between this compound exposure, target modulation, and antitumor response, and for guiding dose and schedule selection in preclinical and clinical studies. researchgate.nettandfonline.comnih.gov PK/PD modeling helps to characterize how the body handles the drug (PK) and how the drug affects the body (PD). nih.gov

Studies have utilized PK/PD modeling to assess the predictive value of translating antitumor drug activity from in vivo experiments to clinical studies. researchgate.net Tumor growth inhibition models have been developed to describe the longitudinal tumor size data in human-derived osteosarcoma xenograft rats and in patients treated with this compound under different schedules. researchgate.net These models can capture the delayed drug effect on tumor growth and estimate tumor static plasma drug concentrations for sensitive and resistant cells. researchgate.net PK/PD modeling of this compound has also suggested that its antitumor activity might be related to cumulative dose rather than being schedule-dependent, supporting the feasibility of intermittent administration to potentially mitigate toxicity. researchgate.net This modeling approach helps in evaluating optimal dosing schedules by maximizing the total dose per cycle while managing safety risks. researchgate.net

Integration of Omics Technologies in this compound Mechanistic Research

The integration of omics technologies, including genomics, transcriptomics (RNA sequencing), and proteomics, provides a comprehensive view of the molecular changes induced by this compound and can help elucidate its mechanisms of action and identify biomarkers of response or resistance. nih.govfrontiersin.org

RNA Sequencing for Comprehensive Gene Expression Profiling

RNA sequencing (RNA-Seq) allows for the comprehensive profiling of gene expression changes in response to this compound treatment. nih.gov By analyzing the transcriptome, researchers can identify genes and pathways that are modulated by this compound. In studies combining this compound with the WIP1 inhibitor GSK2830371 in liver adenocarcinoma cells, RNA sequencing identified significantly up-regulated and down-regulated genes, predominantly known transcriptional targets regulated by the p53 signaling pathway, indicating enhanced p53 activation. mdpi.combohrium.comnih.gov RNA sequencing has also revealed potentially novel transcript alterations and enrichment of pathways involved in DNA damage response upon combination treatment. mdpi.comresearchgate.net

Proteomic Analysis for Protein Expression and Post-Translational Modifications

Proteomic analysis focuses on the large-scale study of proteins, including their expression levels, post-translational modifications (PTMs), and protein-protein interactions. frontiersin.orgmdpi.comnih.gov Proteomics can provide insights into the functional consequences of this compound treatment at the protein level, which may not always be directly reflected in mRNA levels. frontiersin.org

While specific detailed proteomic analysis of this compound treatment was not extensively detailed in the search results, proteomic approaches are generally valuable in cancer research for understanding molecular mechanisms, identifying biomarkers, and characterizing protein modifications that influence protein function and signaling pathways. frontiersin.orgmdpi.comnih.govnih.gov Single-cell proteomic analysis has been used in the context of MDM2 inhibitors to reveal therapy-induced proteomic alterations and potential mechanisms of adaptive response in leukemia cells. researchgate.net Such analyses can identify changes in key proteins and signaling pathways that contribute to drug response or resistance. researchgate.net

Emerging Research Directions in MDM2 Inhibition and this compound Development

Emerging research directions in MDM2 inhibition and this compound development include exploring novel combination therapies and investigating mechanisms of resistance. Given that monotherapy with MDM2 inhibitors may face challenges such as limited efficacy in certain tumor types and the development of resistance, combination strategies are being actively investigated. e3s-conferences.orgpatsnap.com Preclinical studies and clinical trials are exploring combinations of this compound with other agents, such as MEK inhibitors (e.g., Trametinib) mycancergenome.org and WIP1 inhibitors (e.g., GSK2830371) mdpi.combohrium.comnih.gov, to enhance efficacy and overcome resistance. The combination of this compound with Trametinib (B1684009) showed synergistic effects in preclinical models of colorectal cancer. mycancergenome.org

Understanding and overcoming resistance mechanisms is another critical area of research. Studies using advanced models have identified that resistance to this compound can involve the inactivation of TP53 and activation of antiapoptotic pathways. pnas.orgnih.govresearchgate.net Future research aims to identify biomarkers that can predict response to this compound and guide patient selection, as well as to develop strategies to circumvent resistance. bohrium.compatsnap.com The use of integrated omics approaches and advanced preclinical models will continue to be vital in these efforts. nih.govfrontiersin.org

Elucidating Optimal Combinatorial Regimens and Sequencing for this compound

Investigating this compound in combination with other therapeutic agents is a key area of research to potentially enhance its efficacy and overcome resistance mechanisms. Preclinical studies have explored various combinations, revealing synergistic effects in different cancer types.

In liver adenocarcinoma cell lines (RBE and SK-Hep-1), treatment with this compound in combination with GSK2830371, a WIP1 phosphatase inhibitor, demonstrated enhanced anti-proliferative and cytotoxic effects compared to this compound alone. This combination increased p53 phosphorylation, leading to greater p53 accumulation and enhanced trans-activation of its downstream targets, such as p21 and MDM2. nih.govcenmed.comguidetopharmacology.org The combination treatment resulted in G2/M cell cycle arrest and increased cytotoxicity. guidetopharmacology.org RNA sequencing analysis identified altered gene expression profiles, with significant upregulation of genes predominantly regulated by the p53 signaling pathway, further supporting enhanced p53 activation as a mechanism of synergy. nih.govcenmed.com

Another preclinical investigation explored the combination of this compound with Trametinib, a MEK inhibitor, in colorectal cancer cell lines resistant to single-agent MDM2 or MEK inhibition. In RKO colon carcinoma cells, the combination of MDM2 and MEK inhibition resulted in a synergistic increase in the apoptotic index. citeab.com In vivo studies using RKO colon tumor xenografts in mice showed that the combination treatment led to significant decreases in tumor volume. citeab.com This preclinical evidence supported the rationale for a Phase I study (NCT03714958) to evaluate the safety of this combination in patients with advanced/metastatic RAS/RAF mutant and TP53 wild-type colorectal cancer. citeab.com

In the context of acute myeloid leukemia (AML), the combination of NVP-HDM201 (this compound) and midostaurin (B1676583), an FLT3 inhibitor, was investigated. Synergistic effects on cell viability were observed in AML cells. Importantly, the sequence of application of NVP-HDM201 and midostaurin did not appear to influence the synergistic effects on cell viability. mims.com This suggests flexibility in the potential treatment regimens when combining these two agents.

A first-in-human Phase I study of siremadlin (B612089) (this compound) in patients with advanced wild-type TP53 solid tumors and acute leukemia explored various dosing schedules and cycle lengths. guidetopharmacology.org The comprehensive investigation of these regimens provided recommended doses and schedules for future combination studies, aiming to optimize tolerability and activity. guidetopharmacology.org

Discovery and Validation of Novel Biomarkers for Response Prediction and Patient Stratification in Preclinical Settings

Identifying biomarkers that can predict response to this compound and stratify patients is crucial for optimizing its clinical application. Preclinical studies have shed light on several potential biomarkers and mechanisms of resistance.

A primary determinant of sensitivity to this compound is the TP53 status of cancer cells. Studies have consistently shown that cancer cells and primary samples with wild-type TP53 are sensitive to this compound, as the drug relies on reactivating the native p53 pathway. wikipedia.org Conversely, cells and samples with mutations in TP53 or those that are TP53-null exhibit significant resistance to this compound. wikipedia.org This highlights the critical importance of assessing TP53 status for patient stratification.

Mechanisms of acquired resistance to MDM2 inhibitors, including this compound, have been investigated in preclinical models. In xenograft models treated with this compound, frequently acquired resistance mechanisms included the emergence of transformation-related p53 mutations leading to functional loss. cenmed.com Additionally, dominant-negative N-terminal truncations of p63 and p73, proteins related to p53, were observed. cenmed.com Upregulation of anti-apoptotic proteins such as Bcl-xL and increased expression of MdmX (MDM4), another negative regulator of p53, were also identified as resistance mechanisms. cenmed.com Upregulation of p73 expression within the p53-Mdm2 feedback loop has also been implicated in the development of drug resistance. cenmed.com

Beyond TP53 status and resistance mechanisms, research is ongoing to discover novel biomarkers. The use of large, annotated cell line collections and patient-derived xenograft (PDX) models is enabling the generation of genetic predictions of drug response in the preclinical setting. nih.govambeed.cnmims.com These models, particularly PDX studies, are valuable resources for evaluating therapeutic responses in vivo and identifying biomarkers that can inform individualized treatment decisions. ambeed.cnmims.com Machine learning approaches are being leveraged to analyze high-dimensional pharmacogenomic data from PDX models to build predictive models for tumor response and identify multi-gene predictors that may be more effective than single-gene markers. mims.com

In the Phase I study of siremadlin, PK/PD models were developed to describe changes in platelet counts and serum GDF-15 levels, suggesting their potential as biomarkers to predict response, particularly for dose-limiting thrombocytopenia. guidetopharmacology.org

Preclinical research continues to explore these and other potential biomarkers to refine patient selection and improve the efficacy of this compound in future clinical applications.

Q & A

What is the molecular mechanism of HDM201 in activating the p53 pathway in cancer cells?

Answer: this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction and preventing p53 degradation. This stabilizes p53, leading to transcriptional activation of pro-apoptotic (e.g., PUMA, NOXA) and cell-cycle arrest (e.g., p21) genes. In vitro studies demonstrate dose-dependent upregulation of p21 and MDM2 mRNA (indicative of p53 activation), while pulsed high-dose regimens preferentially induce PUMA, triggering rapid apoptosis . In vivo, sustained p53 activation correlates with tumor regression in MDM2-amplified xenografts .

How is the IC50 of this compound determined in different cancer cell lines?

Answer: IC50 values are calculated using cell viability assays (e.g., RealTime-Glo or MTT assays). For example:

  • SK-Hep-1 and RBE cells : Dose-response curves generated at concentrations ranging from 0.03 μM to 0.5 μM this compound, with survival rates measured via luminescence or absorbance. IC50 values are derived using nonlinear regression in software like GraphPad Prism .
  • BI-12 spheroid cells : A mean IC50 of 41.44 ± 5.47 nM was reported, with 95% confidence intervals calculated using variable slope models .

What experimental approaches are used to evaluate synergistic effects of this compound with MEK inhibitors like Trametinib?

Answer: Synergy is assessed through:

  • In vitro combination matrices : Drug interactions are quantified using SynergyFinder and Synergy packages. For this compound + Trametinib in A375 melanoma cells, synergy parameters (e.g., β = 23.1% efficacy increase) are derived from dose-response matrices .
  • PBPK/PD modeling : Pharmacokinetic (PK) interactions (e.g., AUC ratios) and pharmacodynamic (PD) efficacy are integrated to predict optimal dosing schedules. For example, Trametinib increases this compound tumor exposure by 14% in A375 xenografts .

How do different dosing schedules (continuous vs. pulsed) of this compound affect therapeutic outcomes?

Answer:

  • Continuous low-dose : Sustained p53 activation induces p21-mediated cell-cycle arrest but delayed apoptosis. This regimen is associated with long-term tumor suppression in osteosarcoma xenografts .
  • Pulsed high-dose : Rapid PUMA induction triggers apoptosis within hours, with complete tumor regression observed in MDM2-amplified liposarcoma models. This schedule also downregulates Bcl-xL, sensitizing cells to apoptosis .
  • Clinical relevance : Phase Ib/II trials (NCT02343172) show pulsed regimens with ribociclib yield higher partial response rates (3 PRs vs. 11 SD in continuous dosing) .

What in vitro assays are employed to assess this compound’s activity and selectivity?

Answer: Key assays include:

  • Cell viability assays : RealTime-Glo (dynamic monitoring) or endpoint assays (e.g., CellTiter-Glo) across p53 wild-type vs. mutant cell lines to confirm selectivity .
  • Gene expression profiling : qRT-PCR or RNA-seq to quantify p53 target genes (e.g., p21, PUMA) post-treatment .
  • Combination screens : High-throughput testing with kinase inhibitors (e.g., ribociclib) to identify synergistic partners .

What strategies overcome ABCB1-mediated multidrug resistance (MDR) when using this compound?

Answer: this compound directly binds ABCB1’s transmembrane cavity, inhibiting its drug-efflux function without altering expression. Key findings:

  • ABCB1 substrate sensitization : this compound increases sensitivity to colchicine and doxorubicin in ABCB1-overexpressing cells .
  • ATPase activity modulation : this compound stimulates ABCB1 ATPase activity, depleting ATP required for chemotherapeutic efflux .
  • Computational validation : Docking simulations confirm this compound-ABCB1 interactions, supporting its role as an MDR reversal agent .

How do PK interactions between this compound and other agents influence combination therapy design?

Answer: PBPK/PD modeling identifies dose-dependent PK interactions. For example:

  • This compound + Trametinib : Trametinib increases this compound’s tumor AUC by 14%, while this compound reduces Trametinib’s AUC by 20% .
  • Optimal scheduling : Synergistic efficacy requires staggered dosing to maximize tumor exposure while minimizing plasma PK interference .

What pharmacodynamic biomarkers are used to monitor this compound efficacy?

Answer: Key biomarkers include:

  • p53 activation : Upregulation of p21, MDM2, and PUMA mRNA/protein levels .
  • Apoptosis markers : Cleaved caspase-3/7 and Annexin V positivity in vitro .
  • Tumor regression : Sustained reduction in xenograft volume (>30 days post-treatment) .

How do this compound’s physicochemical properties improve its clinical potential over earlier MDM2 inhibitors?

Answer: Compared to CGM097, this compound exhibits:

  • Higher potency : IC50 of 0.2 nM vs. 1.5 nM for MDM2-p53 inhibition .
  • Improved PK : Oral bioavailability and flexible dosing (daily low-dose or pulsed high-dose) due to enhanced solubility and metabolic stability .
  • Reduced toxicity : Lower incidence of hematologic adverse events in pulsed regimens .

How do preclinical findings inform patient selection in this compound clinical trials?

Answer: Eligibility criteria are guided by:

  • MDM2 amplification : Preferential efficacy in MDM2-amplified liposarcoma and osteosarcoma models .
  • p53 status : Trials exclude p53-mutant tumors (e.g., NCT02780128) .
  • Combination biomarkers : Ribociclib synergy in CDK4/6-altered tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.